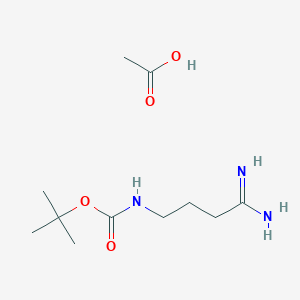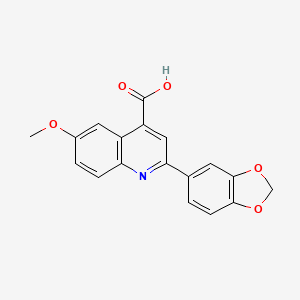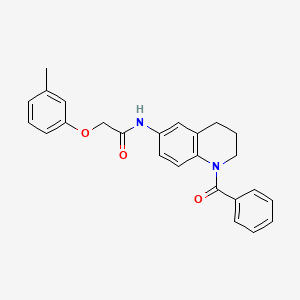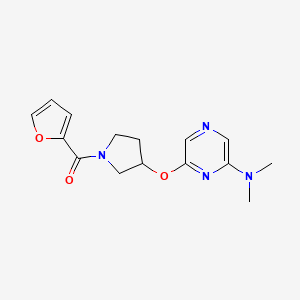
tert-Butyl (4-amino-4-iminobutyl)carbamate acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-amino-4-iminobutyl)carbamate acetate: is a chemical compound that serves as a protecting group for amines in organic synthesis. It is particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, enhancing its stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-amino-4-iminobutyl)carbamate acetate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired outcome. For instance, the use of di-tert-butyl dicarbonate in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, facilitated by catalysts or under specific pH conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (4-amino-4-iminobutyl)carbamate acetate is widely used as a protecting group for amines in peptide synthesis. Its stability and ease of removal make it ideal for multi-step synthesis processes .
Biology: In biological research, the compound is used to protect amino groups in biomolecules, facilitating the study of complex biochemical pathways without interference from reactive amines .
Medicine: In medicinal chemistry, it is employed in the synthesis of pharmaceutical compounds, ensuring the stability of intermediates during drug development .
作用機序
The mechanism of action of tert-Butyl (4-amino-4-iminobutyl)carbamate acetate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate acetate
Uniqueness: tert-Butyl (4-amino-4-iminobutyl)carbamate acetate is unique due to its specific structure, which provides enhanced stability and selectivity in protecting amines. Compared to other similar compounds, it offers a balance of stability and ease of removal, making it particularly useful in complex synthetic processes.
特性
IUPAC Name |
acetic acid;tert-butyl N-(4-amino-4-iminobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H4O2/c1-9(2,3)14-8(13)12-6-4-5-7(10)11;1-2(3)4/h4-6H2,1-3H3,(H3,10,11)(H,12,13);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIGYMTXVZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCCCC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2713102.png)
![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)

![Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate](/img/structure/B2713108.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE](/img/structure/B2713110.png)




![4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2713115.png)
![2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B2713116.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)
![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)
